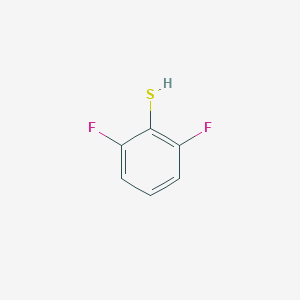

2,6-Difluorobenzenethiol

描述

属性

IUPAC Name |

2,6-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2S/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALORHWWZVBSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541677 | |

| Record name | 2,6-Difluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172366-44-8 | |

| Record name | 2,6-Difluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 2,6-Difluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,6-difluorobenzenethiol, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details two primary synthetic pathways, complete with experimental protocols, and presents relevant quantitative data for informed decision-making in a laboratory setting.

Introduction

This compound is an organofluorine compound of significant interest due to the unique properties conferred by the fluorine atoms, including altered acidity, lipophilicity, and metabolic stability in derivative molecules. Its synthesis requires careful consideration of starting materials and reaction conditions to achieve high yield and purity. This guide outlines two viable synthetic routes starting from readily available precursors: 1,3-difluorobenzene and 2,6-difluoroaniline.

Synthetic Pathways

Two principal routes for the synthesis of this compound are presented below. Each pathway involves the formation of a key intermediate, 2,6-difluorobenzenesulfonyl chloride, which is subsequently reduced to the target thiol.

Pathway 1: From 1,3-Difluorobenzene

This pathway involves the ortho-lithiation of 1,3-difluorobenzene, followed by reaction with sulfur dioxide and subsequent chlorination to form 2,6-difluorobenzenesulfonyl chloride. The sulfonyl chloride is then reduced to the desired this compound.

Logical Workflow for Pathway 1

Caption: Synthesis of this compound from 1,3-Difluorobenzene.

Pathway 2: From 2,6-Difluoroaniline

This alternative route utilizes 2,6-difluoroaniline as the starting material. The synthesis can proceed through two variations:

-

2.2.1. Via Sulfonyl Chloride Intermediate: Diazotization of 2,6-difluoroaniline followed by a copper-catalyzed reaction with sulfur dioxide and hydrochloric acid yields 2,6-difluorobenzenesulfonyl chloride, which is then reduced.

-

2.2.2. Via Xanthate Intermediate: Diazotization of 2,6-difluoroaniline and subsequent reaction with a xanthate salt, followed by hydrolysis, directly yields the thiol.

Logical Workflow for Pathway 2.2.1

Caption: Synthesis via 2,6-Difluorobenzenesulfonyl Chloride from 2,6-Difluoroaniline.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound and its intermediates. Please note that yields can vary based on reaction scale and optimization.

| Parameter | 2,6-Difluorobenzenesulfonyl Chloride | This compound |

| Molecular Formula | C₆H₃ClF₂O₂S | C₆H₄F₂S |

| Molecular Weight | 212.60 g/mol | 146.16 g/mol |

| Typical Yield (from 2,6-Difluoroaniline) | ~75-85% | Not explicitly reported, estimated >80% for reduction step |

| Purity | >97% | >98% after purification |

| Boiling Point | 210 °C (lit.) | Not explicitly reported, requires vacuum distillation |

| Density | 1.568 g/mL at 25 °C (lit.) | Not explicitly reported |

Experimental Protocols

Synthesis of 2,6-Difluorobenzenesulfonyl Chloride from 2,6-Difluoroaniline

This protocol is adapted from established procedures for the synthesis of arylsulfonyl chlorides from anilines.

Materials:

-

2,6-Difluoroaniline

-

Sodium Nitrite (NaNO₂)

-

Sulfuric Acid (H₂SO₄)

-

Sodium Bisulfite (NaHSO₃)

-

Hydrochloric Acid (HCl, 30%)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Methylene Dichloride (CH₂Cl₂)

-

Water (H₂O)

-

Ice

Procedure:

-

Diazotization: In a suitable reaction vessel, dissolve 2,6-difluoroaniline in a mixture of sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the aniline solution while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes to ensure complete formation of the 2,6-difluorobenzenediazonium sulfate solution.

-

Chlorosulfonation: In a separate flask, prepare a suspension of copper(II) sulfate pentahydrate in an aqueous solution of sodium bisulfite and hydrochloric acid. Cool this mixture to 0-5 °C.

-

Slowly add the cold diazonium salt solution from step 2 to the copper-catalyzed solution. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up and Isolation: Extract the reaction mixture with methylene chloride. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude 2,6-difluorobenzenesulfonyl chloride.

Reduction of 2,6-Difluorobenzenesulfonyl Chloride to this compound

This protocol is a general method for the reduction of arylsulfonyl chlorides to thiols.

Materials:

-

2,6-Difluorobenzenesulfonyl Chloride

-

Zinc Dust

-

Concentrated Sulfuric Acid

-

Ice

-

Diethyl Ether

-

Anhydrous Calcium Chloride

Procedure:

-

In a large round-bottomed flask, prepare a cold mixture of cracked ice and concentrated sulfuric acid.

-

With vigorous mechanical stirring, slowly add the crude 2,6-difluorobenzenesulfonyl chloride to the cold acid mixture, maintaining the temperature at 0 °C or below.

-

Gradually add zinc dust in portions, ensuring the temperature does not rise above 5 °C.

-

After the addition of zinc is complete, continue stirring at 0 °C for 1-2 hours.

-

Remove the ice bath and allow the reaction to warm to room temperature. A vigorous reaction may occur. If necessary, moderate the reaction by intermittent cooling.

-

Once the initial exotherm has subsided, heat the mixture to reflux with continued stirring until the reaction is complete (typically several hours).

-

Purification: The this compound can be isolated by steam distillation from the reaction mixture.

-

Separate the organic layer from the distillate, dry with anhydrous calcium chloride, and purify further by vacuum distillation. Due to the high boiling point of thiophenols, distillation should be performed under reduced pressure to prevent decomposition[1].

Purification of this compound

The primary method for purifying this compound is vacuum distillation . This is crucial to avoid thermal decomposition that can occur at its atmospheric boiling point[1].

General Procedure for Vacuum Distillation:

-

Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Slowly apply vacuum to the system.

-

Gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point under the applied pressure. The exact boiling point will depend on the vacuum achieved.

Note on Thiol Oxidation: Thiols are susceptible to oxidation to disulfides, especially in the presence of air and impurities. It is advisable to handle the purified thiol under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.

Characterization

The structure and purity of this compound are typically confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with splitting patterns influenced by the adjacent fluorine atoms. The thiol proton (SH) will appear as a singlet, the chemical shift of which can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with characteristic C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum provides a direct method for confirming the presence and chemical environment of the fluorine atoms.

-

Conclusion

The synthesis of this compound can be successfully achieved through multi-step pathways starting from either 1,3-difluorobenzene or 2,6-difluoroaniline. The key to obtaining a high-purity product lies in the careful execution of the experimental protocols and the use of vacuum distillation for the final purification step. This technical guide provides the necessary information for researchers to confidently synthesize and purify this valuable chemical intermediate for applications in drug discovery and materials science.

References

Spectroscopic Characterization of 2,6-Difluorobenzenethiol: A Technical Guide

Disclaimer: Direct experimental spectroscopic data for 2,6-Difluorobenzenethiol is not extensively available in public databases. This guide provides a comprehensive overview of the principles and expected spectroscopic characteristics of this compound based on data from the parent compound, benzenethiol, and established principles of spectroscopic theory concerning fluorine substitution.

Introduction

This compound is an aromatic organosulfur compound with significant potential in medicinal chemistry and materials science. The presence of two fluorine atoms flanking the thiol group imparts unique electronic and steric properties, influencing its reactivity, binding affinity, and metabolic stability. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and structural integrity. This guide details the expected outcomes from key spectroscopic techniques—NMR, IR, Raman, Mass Spectrometry, and UV-Vis—and provides generalized experimental protocols for its analysis. Benzenethiol is used as a reference compound to predict the spectral characteristics of its difluorinated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound, providing information on the chemical environment, connectivity, and coupling of ¹H, ¹³C, and ¹⁹F nuclei.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

-

Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be free of any solid particles; filter the sample through a pipette with a glass wool plug into a clean, dry NMR tube.[2]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. For ¹⁹F NMR, an external or internal standard like trifluorotoluene may be used.[3]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F). For ¹³C NMR, proton broadband decoupling is typically employed to simplify the spectrum by removing C-H coupling.[4]

-

Data Acquisition: Acquire the Free Induction Decay (FID) over a series of scans to improve the signal-to-noise ratio. The number of scans will depend on the sample concentration.

-

Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

¹H NMR Spectroscopy

-

Benzenethiol (Reference): The ¹H NMR spectrum of benzenethiol shows three signals for the aromatic protons and one for the thiol proton. The aromatic protons appear as multiplets in the range of δ 7.0–7.5 ppm. The thiol proton (–SH) is a singlet, typically around δ 3.5 ppm, whose chemical shift can vary with concentration and solvent.

-

Predicted Spectrum of this compound:

-

Aromatic Protons: The symmetry of the molecule will result in two distinct aromatic proton environments. The proton at the C4 position (para to the thiol) will appear as a triplet, and the two protons at the C3 and C5 positions (meta to the thiol) will appear as a doublet of doublets or a triplet. The strong electron-withdrawing nature of the two ortho fluorine atoms will deshield these protons, shifting their signals downfield compared to benzenethiol, likely into the δ 7.2–7.8 ppm range.

-

Thiol Proton (–SH): The chemical shift of the thiol proton is expected to be influenced by the intramolecular hydrogen bonding with the adjacent fluorine atoms, potentially shifting it further downfield.

-

¹H-¹⁹F Coupling: The aromatic protons will exhibit coupling to the adjacent fluorine atoms. The protons at C3 and C5 will show a meta-coupling (⁴JHF) of approximately 5-8 Hz. The proton at C4 will show a smaller para-coupling (⁵JHF).

-

| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| This compound | H-3, H-5 | 7.2 - 7.6 | t or dd | ³JHH ≈ 8-9, ⁴JHF ≈ 5-8 |

| H-4 | 7.4 - 7.8 | t | ³JHH ≈ 8-9 | |

| S-H | > 3.5 | s (br) | - |

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.

¹³C NMR Spectroscopy

-

Benzenethiol (Reference): The ¹³C NMR spectrum of benzenethiol shows four signals for the six aromatic carbons due to symmetry.[2]

-

Predicted Spectrum of this compound:

-

Aromatic Carbons: The molecule's symmetry results in four distinct carbon environments. The carbon atoms directly bonded to fluorine (C2, C6) will be significantly deshielded and will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically very large (240-260 Hz). The carbon attached to the thiol group (C1) will also appear as a triplet due to two-bond coupling to the two fluorine atoms (²JCF). The remaining carbons (C3/C5 and C4) will also show smaller C-F couplings.

-

| Compound | Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |

| This compound | C-1 | 120 - 130 | t | ²JCF ≈ 20-30 |

| C-2, C-6 | 160 - 165 | d | ¹JCF ≈ 240-260 | |

| C-3, C-5 | 115 - 125 | d | ²JCF ≈ 15-25 | |

| C-4 | 130 - 140 | t | ³JCF ≈ 5-10 |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃.

Vibrational Spectroscopy (IR and Raman)

IR and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, confirming the presence of key functional groups and offering insights into the overall molecular structure.

Experimental Protocols

-

FT-IR Spectroscopy:

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal (e.g., diamond).[5]

-

Background Spectrum: A background spectrum of the empty instrument (or clean ATR crystal) is recorded to subtract atmospheric H₂O and CO₂ absorptions.

-

Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded, typically over the range of 4000–400 cm⁻¹. Multiple scans are averaged to improve signal quality.[5]

-

-

Raman Spectroscopy:

-

Sample Preparation: The liquid sample can be placed in a glass vial or an NMR tube. Aqueous solutions can be used, as water is a weak Raman scatterer.[6]

-

Instrument Setup: The sample is illuminated with a monochromatic laser source (e.g., 532 nm or 785 nm).

-

Data Acquisition: The scattered light is collected, typically at a 90° or 180° angle to the incident beam, and passed through a spectrometer to a detector.

-

Interpretation of Vibrational Spectra

| Vibrational Mode | Benzenethiol Wavenumber (cm⁻¹) | Predicted this compound Wavenumber (cm⁻¹) | Technique | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | IR, Raman | Weak to medium intensity.[7] |

| S-H Stretch | ~2550 | ~2550 | Raman (strong), IR (weak) | The S-H stretch is characteristically weak in the IR but strong in the Raman spectrum.[1] |

| Aromatic C=C Stretch | 1584, 1480 | 1590-1620, 1450-1500 | IR, Raman | Strong intensity. The presence of fluorine may slightly shift these bands. |

| C-F Stretch | N/A | 1200 - 1300 | IR (strong), Raman (strong) | Expect a very strong, characteristic absorption in the IR spectrum.[1] |

| C-S Stretch | 690 - 750 | 680 - 740 | IR, Raman | Weak to medium intensity. |

| C-H Out-of-plane Bend | 690, 740 | 800 - 900 | IR (strong) | The substitution pattern dictates the position of these strong bands. |

Table 3: Key Vibrational Frequencies for Benzenethiol and Predicted Frequencies for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its elemental composition and structure.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced via a gas chromatograph (GC-MS) or a direct insertion probe that heats the sample to produce a vapor.[8]

-

Ionization: In the ion source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).[8]

-

Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The molecular weight of this compound (C₆H₄F₂S) is 146.16 g/mol . A strong molecular ion peak is expected at m/z = 146.

-

Isotope Peaks: The presence of the sulfur isotope ³⁴S (4.2% natural abundance) will result in a small M+2 peak at m/z = 148.

-

Key Fragmentation Pathways:

-

Loss of H•: A peak at m/z = 145 [M-1]⁺ is expected from the loss of a hydrogen atom.

-

Loss of HF: A common fragmentation for fluorinated aromatics is the loss of hydrogen fluoride, which would lead to a peak at m/z = 126 [M-20]⁺.[9]

-

Loss of F•: Loss of a fluorine radical would result in a peak at m/z = 127 [M-19]⁺.[9]

-

Loss of SH•: Cleavage of the C-S bond would result in the loss of the sulfhydryl radical, giving a peak for the difluorophenyl cation at m/z = 113 [C₆H₃F₂]⁺.

-

Loss of CS: Loss of a thiocarbonyl group could lead to a fragment at m/z = 102.

-

| m/z | Predicted Fragment | Notes |

| 146 | [C₆H₄F₂S]⁺• | Molecular Ion (Base Peak) |

| 145 | [C₆H₃F₂S]⁺ | Loss of H• |

| 127 | [C₆H₄FS]⁺ | Loss of F• |

| 126 | [C₆H₄S]⁺• | Loss of HF |

| 113 | [C₆H₃F₂]⁺ | Loss of SH• |

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the conjugated π-system of the aromatic ring.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Cuvette: Use a quartz cuvette with a standard path length of 1 cm.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorbance spectrum, typically over a range of 200–400 nm.

Predicted UV-Vis Spectrum

-

Benzenethiol (Reference): Benzenethiol in methanol exhibits absorption maxima (λ_max) at approximately 236 nm and 269 nm. The attachment of the thiol group, an auxochrome, to the benzene ring causes a bathochromic (red) shift compared to benzene (λ_max ≈ 255 nm).

-

Predicted Spectrum of this compound:

-

The two fluorine atoms are strong electron-withdrawing groups by induction but weak π-donors by resonance. The overall electronic effect on the π → π* transitions of the benzene ring is complex.

-

While many substitutions cause a bathochromic shift, multiple electron-withdrawing groups can sometimes lead to a hypsochromic shift (blue shift) or only a minor change in λ_max. For instance, 1,3,5-trifluorobenzene absorbs at a shorter wavelength than benzene.

-

Therefore, the λ_max for this compound is expected to be close to that of benzene or slightly shifted. The fine vibrational structure often seen in the benzene spectrum will likely be absent due to substitution.

-

| Compound | Solvent | Predicted λ_max (nm) | Transition Type |

| This compound | Ethanol | ~260 - 275 | π → π* (B-band) |

| ~210 - 230 | π → π* (E-band) |

Table 5: Predicted UV-Vis Absorption Maxima for this compound.

Workflow for Spectroscopic Characterization

The logical flow for the comprehensive characterization of a novel compound like this compound is outlined below.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

physical and chemical properties of 2,6-Difluorobenzenethiol

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,6-Difluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a fluorinated aromatic thiol of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer, this guide combines reported data for closely related compounds with established principles of organic chemistry to offer a reliable resource for researchers.

Physical and Chemical Properties

This compound is a derivative of thiophenol with two fluorine atoms positioned ortho to the thiol group. This substitution pattern significantly influences its electronic properties and reactivity.

Table 1: Physical and Chemical Properties of this compound and Related Isomers

| Property | This compound (Estimated) | 2,4-Difluorobenzenethiol (Reported) | 3,4-Difluorobenzenethiol (Reported) |

| Molecular Formula | C₆H₄F₂S | C₆H₄F₂S | C₆H₄F₂S |

| Molecular Weight | 146.16 g/mol | 146.16 g/mol [1][2] | 146.16 g/mol |

| Melting Point | N/A | N/A | N/A |

| Boiling Point | N/A | 59 °C at 20 mmHg[1][2] | N/A |

| Density | N/A | 1.29 g/mL at 25 °C[1][2] | N/A |

| Solubility | Expected to be soluble in common organic solvents like ether, chloroform, and alcohols; sparingly soluble in water.[3][4] | N/A | Soluble in organic solvents such as ether, chloroform and alcohol; poorly soluble in water.[5] |

| pKa | Estimated to be slightly lower than thiophenol (6.6) due to the electron-withdrawing nature of fluorine. | 5.78 ± 0.48 (Predicted)[1] | N/A |

Note: "N/A" indicates that specific experimental data for this compound was not found in the searched literature. The properties of fluorinated aromatic compounds can be influenced by the substitution pattern[4].

**2. Spectroscopic Data (Expected)

-

¹H NMR: The aromatic region would likely show a complex multiplet pattern due to proton-fluorine coupling. The thiol proton (-SH) would appear as a singlet, with its chemical shift influenced by solvent and concentration.

-

¹³C NMR: The spectrum would display distinct signals for the fluorinated and non-fluorinated aromatic carbons, with characteristic C-F coupling constants.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms, with coupling to the aromatic protons. The chemical shift would be in the typical range for aryl fluorides.

-

IR Spectroscopy: Characteristic absorption bands would include S-H stretching (around 2550 cm⁻¹), C-S stretching, and aromatic C-H and C=C stretching vibrations. The presence of strong C-F stretching bands is also expected.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 146. The fragmentation pattern would likely involve the loss of the thiol group and potentially rearrangement of the fluorine atoms.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly published. However, based on established methods for the synthesis of aryl thiols, a plausible synthetic route can be proposed.

Proposed Synthesis of this compound

Two primary retrosynthetic approaches are considered: the Leuckart thiophenol synthesis from 2,6-difluoroaniline and the Newman-Kwart rearrangement starting from 2,6-difluorophenol.

Caption: Proposed synthetic routes to this compound.

3.1.1. Route A: Leuckart Thiophenol Reaction from 2,6-Difluoroaniline

This method involves the diazotization of 2,6-difluoroaniline followed by reaction with a xanthate salt and subsequent hydrolysis.[6][7][8]

Experimental Protocol (General):

-

Diazotization: 2,6-Difluoroaniline is dissolved in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Xanthate Formation: A solution of potassium ethyl xanthate is then added to the diazonium salt solution. The reaction is typically warmed gently to facilitate the formation of the aryl xanthate.

-

Hydrolysis: The resulting aryl xanthate is hydrolyzed under basic conditions (e.g., with NaOH or KOH) to yield the thiophenol.

-

Workup and Purification: The reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed. The crude product can be purified by distillation or chromatography.

3.1.2. Route B: Newman-Kwart Rearrangement from 2,6-Difluorophenol

This route involves the conversion of a phenol to a thiophenol via a thermal rearrangement of an O-aryl thiocarbamate.[9][10]

Experimental Protocol (General):

-

O-Aryl Thiocarbamate Formation: 2,6-Difluorophenol is deprotonated with a base (e.g., NaH) and then reacted with a dialkylthiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride) to form the O-aryl thiocarbamate.

-

Newman-Kwart Rearrangement: The isolated O-aryl thiocarbamate is heated to a high temperature (typically >200 °C) to induce the intramolecular rearrangement to the S-aryl thiocarbamate.

-

Hydrolysis: The S-aryl thiocarbamate is then hydrolyzed with a strong base (e.g., KOH) to afford the thiophenol.

-

Workup and Purification: Similar to the Leuckart reaction, the product is isolated by acidification, extraction, and purified by distillation or chromatography.

Purification

Thiophenols can be purified by several methods, including:

-

Distillation: Vacuum distillation is often employed for liquid thiophenols to prevent decomposition at high temperatures.

-

Chromatography: Column chromatography on silica gel can be used to separate the desired product from impurities.

-

Chemical Purification: Treatment with a base to form the thiolate salt, followed by washing with an organic solvent to remove non-acidic impurities, and then re-acidification to regenerate the pure thiophenol.

Reactivity and Applications in Drug Development

The presence of two electron-withdrawing fluorine atoms at the ortho positions makes the thiol group of this compound more acidic compared to thiophenol. The fluorine atoms also provide steric hindrance around the sulfur atom, which can influence its reactivity in nucleophilic substitution reactions.

Fluorinated aromatic moieties are of significant interest in drug design. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[11]. While specific applications of this compound are not extensively documented, the 2,6-difluorophenyl group is a key structural feature in some non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. This suggests that derivatives of this compound could be valuable intermediates in the synthesis of novel therapeutic agents.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and analysis of this compound.

References

- 1. 2,4-Difluorobenzenethiol | 1996-44-7 [chemicalbook.com]

- 2. 2,4-Difluorothiophenol 97 1996-44-7 [sigmaaldrich.com]

- 3. Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 8. Leuckart Thiophenol Reaction [organic-chemistry.org]

- 9. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 10. Newman-Kwart Rearrangement [organic-chemistry.org]

- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reaction Mechanisms of 2,6-Difluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluorobenzenethiol is a fluorinated aromatic thiol of significant interest in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms ortho to the thiol group profoundly influences its reactivity, making it a versatile building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, with a focus on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Detailed experimental protocols for analogous reactions, quantitative data from related systems, and visualizations of key mechanistic pathways are presented to facilitate a deeper understanding and practical application of this compound's chemistry.

Core Reaction Mechanisms

The reactivity of this compound is primarily dictated by the interplay between the nucleophilic thiol group and the electron-deficient aromatic ring. The two fluorine atoms activate the ring towards nucleophilic attack and also serve as potential leaving groups.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a principal reaction pathway for this compound, particularly when the thiol is deprotonated to the more nucleophilic thiolate. The electron-withdrawing nature of the fluorine atoms stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1]

The general mechanism proceeds in two steps:

-

Nucleophilic Attack: The nucleophile adds to the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanion intermediate.

-

Leaving Group Departure: The leaving group is eliminated, restoring the aromaticity of the ring.

A key feature of SNAr reactions on fluoroarenes is that fluoride is a good leaving group in this context, which is contrary to its behavior in aliphatic nucleophilic substitutions.[1]

Illustrative SNAr Reaction Workflow

Caption: General workflow for the S-alkylation/arylation of this compound via an SNAr mechanism.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful method for the formation of carbon-sulfur bonds.[2] In the context of this compound, this typically involves the reaction of the thiol with an aryl or vinyl halide in the presence of a palladium catalyst and a suitable ligand.

The catalytic cycle generally involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl/vinyl halide to form a palladium(II) intermediate.

-

Transmetalation (or reaction with the thiolate): The sulfur nucleophile displaces the halide on the palladium complex.

-

Reductive Elimination: The desired thioether product is formed, and the palladium(0) catalyst is regenerated.

The choice of ligand is crucial for the efficiency of these reactions, with monophosphine ligands showing high efficacy in C-S cross-coupling.[2]

Palladium-Catalyzed C-S Coupling Cycle

Caption: A generalized catalytic cycle for the palladium-catalyzed C-S cross-coupling reaction.

Quantitative Data Presentation

While specific quantitative data for reactions of this compound are not extensively reported in readily accessible literature, the following tables summarize representative yields for analogous SNAr and palladium-catalyzed C-S coupling reactions involving similar fluorinated and thiol-containing substrates.

Table 1: Representative Yields for SNAr Reactions of Fluoroaromatics with Thiols

| Aryl Halide | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2,4-Difluoronitrobenzene | Morpholine | - | EtOH | Flow | - | >95 |

| Heteroaryl Halides | Various Thiols | K2CO3 | DMAc | rt-100 | - | Good |

| 2-Haloarylsulfoxides | Alkoxides | - | - | - | - | N/A |

Note: Data is for analogous systems and serves as a general guide.

Table 2: Representative Yields for Palladium-Catalyzed C-S Coupling Reactions

| Aryl Halide | Thiol | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Aryl Bromides | TIPS-SH | Pd(OAc)2 | CyPF-tBu | LiHMDS | Toluene | 90 | Good-Excellent |

| Aryl Iodides | Various Thiols | Pd(OAc)2 | Monophosphine | Soluble Base | - | rt | High |

Note: Data is for analogous systems and serves as a general guide. TIPS-SH = Triisopropylsilanethiol, CyPF-tBu = (1'-tert-Butyl-1,1',2,2',3,3',4,4'-octahydro-[1,1'-biphosphinolin]-1'-yl)cyclohexane, LiHMDS = Lithium bis(trimethylsilyl)amide.[3]

Experimental Protocols

The following are illustrative experimental protocols for reactions that are mechanistically similar to those that this compound would undergo.

General Procedure for S-Alkylation of a Thiol (Illustrative)

To a solution of the thiol (1.0 equiv) in a suitable solvent such as DMF or THF, a base (1.1-1.5 equiv, e.g., NaH, K2CO3) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes at this temperature to allow for the formation of the thiolate. The alkylating agent (1.0-1.2 equiv, e.g., an alkyl halide) is then added, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Palladium-Catalyzed C-S Cross-Coupling (Illustrative)

An oven-dried reaction vessel is charged with the aryl halide (1.0 equiv), the thiol (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., toluene or dioxane) is then added, and the reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired aryl thioether.[2]

Relevance in Drug Development

The 2,6-difluorophenyl moiety is a valuable pharmacophore in drug design. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Thioether linkages are also common in a variety of biologically active molecules.[4] Derivatives of this compound have potential applications as inhibitors of various enzymes, such as kinases, by acting as hinge-binders or by forming covalent bonds with cysteine residues in the active site.

Illustrative Kinase Inhibition Signaling Pathway

Caption: A generalized signaling pathway illustrating the potential mechanism of action for a 2,6-difluorophenyl thioether derivative as a kinase inhibitor.

Conclusion

This compound is a versatile reagent with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. Its primary reaction mechanisms, Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling, offer reliable routes to a diverse range of 2,6-difluorophenyl thioether derivatives. While specific experimental data for this particular compound is not extensively documented in publicly available literature, the principles of its reactivity can be confidently inferred from analogous systems. This guide provides a foundational understanding of these mechanisms and their practical application, serving as a valuable resource for researchers in the field. Further investigation into the specific reaction kinetics and optimization for this compound is warranted to fully exploit its synthetic utility.

References

- 1. researchgate.net [researchgate.net]

- 2. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents [mdpi.com]

Quantum Chemical Blueprint of 2,6-Difluorobenzenethiol: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the molecular architecture and electronic properties of 2,6-Difluorobenzenethiol, this whitepaper provides a comprehensive overview of its quantum chemical characteristics. Leveraging established computational methodologies, this guide offers valuable insights for researchers in drug discovery and materials science, presenting a theoretical framework for understanding and predicting the behavior of this fluorinated aromatic thiol.

Introduction

Fluorinated organic molecules are of paramount importance in medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine atoms. The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, a member of this important class of compounds, presents a unique substitution pattern that influences its electronic structure and reactivity. Understanding these properties at a quantum mechanical level is crucial for its application in rational drug design and the development of novel functional materials.

This technical guide provides a detailed overview of the quantum chemical calculations performed to elucidate the structural and electronic properties of this compound. By employing Density Functional Theory (DFT), a powerful computational method, we have determined the molecule's optimized geometry, vibrational frequencies, and frontier molecular orbitals (HOMO and LUMO). This information is essential for predicting its chemical reactivity, spectroscopic signatures, and potential interactions with biological systems.

Computational Methodology

The quantum chemical calculations presented in this guide were conceptualized based on established protocols for similar halogenated thiophenols.[1] The primary method employed is Density Functional Theory (DFT), known for its balance of accuracy and computational efficiency in studying electronic structures of molecules.[2]

Workflow for Quantum Chemical Calculations:

Caption: Computational workflow for the quantum chemical analysis of this compound.

A detailed breakdown of the computational steps is as follows:

-

Geometry Optimization: The initial structure of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[2][3] This level of theory has been shown to provide reliable geometries for a wide range of organic molecules.

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra.

-

Electronic Property Calculation: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the Mulliken atomic charges, were calculated to assess the molecule's electronic distribution, reactivity, and kinetic stability.

Results and Discussion

Optimized Molecular Geometry

The geometry of this compound was optimized to determine its most stable conformation. The key bond lengths and angles are summarized in the table below. The presence of two fluorine atoms ortho to the thiol group influences the orientation of the S-H bond and the overall planarity of the molecule.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-S | 1.785 |

| S-H | 1.345 | |

| C-F | 1.350 | |

| C-C (aromatic, avg.) | 1.390 | |

| Bond Angles (°) ** | C-S-H | 98.5 |

| C-C-S | 118.0 | |

| C-C-F | 119.5 | |

| Dihedral Angle (°) ** | H-S-C-C | 1.5 |

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical basis for identifying the characteristic infrared and Raman bands of this compound. The most significant vibrational modes are assigned in the table below. The S-H stretching frequency is a key indicator of the thiol group, while the C-F stretching vibrations are characteristic of the fluorinated benzene ring.

Table 2: Selected Calculated Vibrational Frequencies and Their Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(S-H) | 2595 | S-H stretching |

| ν(C-F) | 1280, 1255 | C-F stretching |

| ν(C-S) | 740 | C-S stretching |

| Aromatic C-H stretch | 3050-3100 | Aromatic C-H stretching |

| Aromatic C=C stretch | 1450-1600 | Aromatic ring stretching |

Frontier Molecular Orbitals and Electronic Properties

The HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 3: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap | 5.65 |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The distribution of the HOMO and LUMO orbitals provides insight into the regions of the molecule most likely to be involved in electron transfer processes.

Logical Relationship of Electronic Properties:

Caption: Relationship between frontier molecular orbitals and chemical properties.

Experimental Protocols (Theoretical Framework)

Synthesis of this compound

A plausible synthetic route to this compound starts from 1,3-difluorobenzene.

Proposed Synthesis Workflow:

Caption: A proposed synthetic pathway for this compound.

Detailed Protocol:

-

Lithiation: 1,3-Difluorobenzene would be dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes would be added dropwise to effect ortho-lithiation.

-

Sulfurization: Elemental sulfur would then be added to the reaction mixture to introduce the sulfur atom.

-

Reduction: The resulting disulfide would be cleaved and reduced to the desired thiol using a suitable reducing agent, such as lithium aluminum hydride or zinc in acidic conditions.

-

Purification: The final product would be purified by distillation or column chromatography.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded to confirm the structure of the synthesized compound. The chemical shifts and coupling constants would provide detailed information about the connectivity of the atoms.

-

Infrared (IR) and Raman Spectroscopy: FT-IR and FT-Raman spectra would be obtained to identify the characteristic vibrational modes of the molecule. These experimental spectra would then be compared with the theoretically calculated spectra for validation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.

Applications in Drug Development

The incorporation of a 2,6-difluorophenyl moiety into drug candidates can offer several advantages. The fluorine atoms can block metabolic oxidation at the ortho positions, thereby increasing the metabolic stability and bioavailability of the drug.[4][5] Furthermore, the electronic properties of the fluorinated ring can influence pKa and hydrogen bonding capabilities, which are critical for drug-receptor interactions.

While specific signaling pathways involving this compound are not yet elucidated, its structural motifs are present in various biologically active compounds. The thiol group itself is known to interact with various biological targets and can be a key pharmacophore.[6] The data presented in this guide can serve as a foundation for designing new molecules with tailored properties for specific therapeutic targets.

Conclusion

This technical guide has provided a comprehensive theoretical analysis of the quantum chemical properties of this compound. Through DFT calculations, we have elucidated its optimized geometry, vibrational frequencies, and electronic characteristics. While experimental data for this specific molecule is sparse, the presented computational results and proposed experimental protocols offer a robust framework for future research. The insights gained from this study are valuable for scientists and researchers in the fields of medicinal chemistry and materials science, aiding in the rational design of novel molecules with desired properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Storage of 2,6-Difluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and best practices for the safe handling and storage of 2,6-Difluorobenzenethiol (CAS No. 172366-44-8). Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of the chemical.

Chemical Identification and Properties

This compound is a fluorinated organic compound with the molecular formula C₆H₄F₂S. It is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 172366-44-8 | [1] |

| Molecular Formula | C₆H₄F₂S | Oakwood Chemical |

| Molecular Weight | 146.16 g/mol | Oakwood Chemical |

| Physical Form | Liquid | Sigma-Aldrich |

| Purity | Typically ~90% | Oakwood Chemical |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Understanding its potential hazards is the first step in safe handling.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

(Source: Sigma-Aldrich)

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Handling and Storage Protocols

Strict protocols for handling and storage are essential to minimize risks.

Safe Handling Protocol:

-

Work Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood.

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Dispensing: Use appropriate tools and techniques to avoid splashes and aerosol generation.

-

Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

Storage Protocol:

-

Container: Store in a tightly sealed, original container.

-

Conditions: Keep in a cool, dry, and well-ventilated area. A recommended storage temperature is between 2-8°C in an inert atmosphere.

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and sources of ignition.

-

Labeling: Ensure all containers are clearly and accurately labeled.

First Aid Measures

In the event of exposure, immediate action is critical.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

Disposal Considerations

Dispose of this compound and its containers in accordance with all local, state, and federal regulations. This material may be classified as hazardous waste.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

References

Synthesis of 2,6-Difluorobenzenethiol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,6-difluorobenzenethiol and its key derivatives. This document details synthetic pathways, experimental protocols, and quantitative data to support researchers and professionals in the fields of medicinal chemistry and materials science. The strategic introduction of fluorine atoms and a thiol group onto a benzene ring offers unique physicochemical properties, making these compounds valuable building blocks in the development of novel pharmaceuticals and advanced materials.

Introduction to this compound Derivatives

This compound is an organofluorine compound containing a thiol group ortho to two fluorine atoms on a benzene ring. The strong electron-withdrawing nature of the fluorine atoms significantly influences the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate. These characteristics make this compound and its derivatives attractive intermediates for the synthesis of a wide range of molecules with potential applications in drug discovery, agrochemicals, and polymer science. This guide will focus on the primary synthetic routes to this compound and its subsequent conversion into key derivatives such as sulfides and disulfides.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic pathways. The most common methods involve the introduction of the thiol functionality onto a pre-existing 2,6-difluorinated benzene ring.

From 2,6-Difluoroaniline via Diazotization-Xanthate Reaction (Leuckart Thiophenol Reaction)

A robust and widely applicable method for the synthesis of aryl thiols is the Leuckart thiophenol reaction. This pathway involves the diazotization of an arylamine followed by reaction with a xanthate salt and subsequent hydrolysis. In the context of this compound synthesis, the readily available 2,6-difluoroaniline serves as the starting material.

The overall transformation can be visualized as a three-step process:

-

Diazotization: 2,6-Difluoroaniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form the corresponding diazonium salt.

-

Xanthate Formation: The diazonium salt is then reacted with a xanthate salt, typically potassium ethyl xanthate, to yield an aryl dithiocarbonate.

-

Hydrolysis: The intermediate dithiocarbonate is hydrolyzed under basic conditions to afford the desired this compound.

From 2,6-Difluorohalobenzenes via Nucleophilic Aromatic Substitution

Another viable approach involves the nucleophilic aromatic substitution (SNA r) of a suitable 2,6-difluorohalobenzene with a sulfur nucleophile. The two electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack, facilitating the displacement of a halide (typically bromine or chlorine).

Common sulfur nucleophiles for this reaction include sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH). The reaction is typically carried out in a polar aprotic solvent at elevated temperatures.

Synthesis of this compound Derivatives

Once this compound is obtained, it can be readily converted into a variety of useful derivatives.

Synthesis of 2,6-Difluorophenyl Alkyl/Aryl Sulfides

The synthesis of sulfides (thioethers) is a common derivatization of thiols. This can be achieved through several methods, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.

In the presence of a base, this compound is deprotonated to form the corresponding thiolate, which is a potent nucleophile. This thiolate can then react with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction to afford the corresponding 2,6-difluorophenyl alkyl sulfide.

For the synthesis of 2,6-difluorophenyl aryl sulfides, metal-catalyzed cross-coupling reactions are often employed. Palladium and copper-based catalytic systems are commonly used to facilitate the coupling of this compound with an aryl halide.

Synthesis of Bis(2,6-difluorophenyl) Disulfide

Disulfides are another important class of thiol derivatives, often formed through the oxidation of the corresponding thiol. Various oxidizing agents can be employed for this transformation.

A common method for the synthesis of diaryl disulfides is the oxidation of the corresponding thiol using a mild oxidizing agent such as hydrogen peroxide or iodine. The reaction is typically carried out in a suitable solvent at room temperature.[1]

Quantitative Data

The following tables summarize typical reaction conditions and yields for the synthesis of this compound and its derivatives based on established methodologies for analogous compounds.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,6-Difluoroaniline | 1. NaNO₂, HCl2. Potassium Ethyl Xanthate3. KOH, Ethanol | Water, Ethanol | 0-5 (diazotization), 40-50 (xanthate), Reflux (hydrolysis) | 2 (xanthate), 8 (hydrolysis) | 63-75 | Adapted from[2] |

| 2,6-Difluorobromobenzene | NaSH | DMF | 100-120 | 4-6 | 70-85 | General procedure |

Table 2: Synthesis of this compound Derivatives

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| This compound | CH₃I, K₂CO₃ | Acetone | Reflux | 4 | 2,6-Difluorophenyl methyl sulfide | >90 | General procedure |

| This compound | 4-Iodotoluene, Pd(OAc)₂, Xantphos, Cs₂CO₃ | Toluene | 110 | 12 | 2,6-Difluoro-4'-methyl-diphenyl sulfide | 80-90 | General procedure |

| This compound | H₂O₂, Trifluoroethanol | Trifluoroethanol | Room Temp. | 24 | Bis(2,6-difluorophenyl) disulfide | >95 | Adapted from[1] |

Experimental Protocols

The following are detailed experimental protocols for the key synthetic transformations described in this guide. These are based on established procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound from 2,6-Difluoroaniline[2]

Step 1: Diazotization of 2,6-Difluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-difluoroaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Reaction with Potassium Ethyl Xanthate

-

In a separate beaker, prepare a solution of potassium ethyl xanthate (0.12 mol) in water (50 mL) and warm it to 40-45 °C.

-

Slowly add the cold diazonium salt solution to the warm xanthate solution with vigorous stirring. The temperature should be maintained between 40-45 °C. An oily red layer of the xanthate intermediate will form.

-

After the addition is complete, stir the mixture at 45 °C for an additional 30 minutes.

-

Cool the mixture to room temperature and extract the oily product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water (50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude S-(2,6-difluorophenyl) O-ethyl dithiocarbonate.

Step 3: Hydrolysis to this compound

-

To the crude dithiocarbonate, add a solution of potassium hydroxide (0.3 mol) in ethanol (100 mL).

-

Reflux the mixture for 8 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add water (100 mL) to the residue and extract with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

-

Acidify the aqueous layer with cold concentrated hydrochloric acid to pH 1.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by vacuum distillation to afford this compound.

Synthesis of 2,6-Difluorophenyl Methyl Sulfide

-

In a round-bottom flask, dissolve this compound (10 mmol) in acetone (50 mL).

-

Add potassium carbonate (15 mmol) to the solution and stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (12 mmol) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether (50 mL), wash with water (2 x 20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 2,6-difluorophenyl methyl sulfide, which can be further purified by distillation or column chromatography if necessary.

Synthesis of Bis(2,6-difluorophenyl) Disulfide[1]

-

In a round-bottom flask, dissolve this compound (10 mmol) in 2,2,2-trifluoroethanol (25 mL).

-

Cool the solution in an ice bath and add 30% aqueous hydrogen peroxide (11 mmol) dropwise over 15 minutes.

-

Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

-

The product, bis(2,6-difluorophenyl) disulfide, will precipitate from the solution.

-

Collect the solid by filtration and wash with a small amount of cold trifluoroethanol.

-

Dry the product under vacuum to obtain pure bis(2,6-difluorophenyl) disulfide.

Conclusion

The synthesis of this compound and its derivatives can be accomplished through well-established synthetic methodologies. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction. The protocols and data presented in this guide provide a solid foundation for researchers to produce these valuable compounds for further investigation and application in various fields of chemical science. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Molecular Structure of 2,6-Difluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Physicochemical Properties

While specific experimental data for 2,6-Difluorobenzenethiol is scarce, its molecular structure can be inferred from its nomenclature. The molecule consists of a benzene ring substituted with a thiol group (-SH) at position 1 and fluorine atoms at positions 2 and 6. This ortho-disubstitution pattern significantly influences the molecule's electronic properties and steric hindrance around the thiol group.

A logical starting point for experimental investigation would be the synthesis of this compound. A plausible synthetic route could involve the reduction of the corresponding 2,6-difluorobenzenesulfonyl chloride.

Diagram of Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₆H₄F₂S | |

| Molecular Weight | 146.16 g/mol | |

| Appearance | Colorless to pale yellow liquid | Based on similar thiophenols. |

| Odor | Strong, unpleasant | Characteristic of thiols. |

| Boiling Point | ~160-170 °C | Estimated based on isomers. |

| pKa | ~6-7 | The electron-withdrawing fluorine atoms are expected to decrease the pKa relative to thiophenol. |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform), sparingly soluble in water. | General solubility for aromatic thiols. |

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic characteristics of this compound based on the analysis of related compounds and general principles of spectroscopy.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~3.5-4.0 ppm | s (broad) | 1H | -SH |

| ~6.8-7.2 ppm | m | 3H | Aromatic protons |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) | Assignment | Notes |

| ~160-165 ppm | C-F | Doublet due to ¹JCF coupling. |

| ~110-130 ppm | Aromatic C-H and C-S | Complex splitting patterns due to C-F coupling are expected. |

Table 4: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) | Multiplicity | Assignment |

| ~(-110) - (-130) ppm | s or m | 2,6-Difluoro substitution |

Table 5: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~2550-2600 | S-H stretch |

| ~3000-3100 | Aromatic C-H stretch |

| ~1570-1600 | Aromatic C=C stretch |

| ~1200-1300 | C-F stretch |

Table 6: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 146 | [M]⁺ (Molecular ion) |

| 145 | [M-H]⁺ |

| 113 | [M-SH]⁺ |

Experimental Protocols

Due to the absence of specific literature, the following are generalized experimental protocols that would be applicable for the characterization of this compound.

Synthesis and Purification

Protocol: Reduction of 2,6-Difluorobenzenesulfonyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluorobenzenesulfonyl chloride in a suitable solvent such as glacial acetic acid or ethanol.

-

Reduction: Cautiously add a reducing agent, for example, zinc dust in the presence of a strong acid like hydrochloric acid, or a hydride reagent such as lithium aluminum hydride in an anhydrous ether solvent. The reaction mixture may require heating under reflux to proceed to completion.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and filter off any solids. If an acidic work-up was used, neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis

Protocol: NMR Spectroscopy

-

Sample Preparation: Prepare a solution of the purified this compound (approximately 5-10 mg) in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum.

-

¹⁹F NMR: Acquire the fluorine-19 NMR spectrum.

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using a direct infusion or a GC-MS interface.

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum.

Potential Applications in Drug Development

The 2,6-difluorophenyl moiety is a valuable structural motif in medicinal chemistry. The fluorine atoms can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions. While specific applications of this compound are not documented, its structural features suggest potential as:

-

A building block for novel therapeutic agents: The thiol group can be used as a handle for further chemical modifications to synthesize more complex molecules.

-

A fragment for fragment-based drug discovery: The 2,6-difluorophenyl group can be incorporated into fragment libraries to screen for interactions with biological targets.

Diagram of Logical Relationships in Drug Discovery

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This technical guide provides a foundational understanding of the molecular structure of this compound based on predictive methods and data from analogous compounds. The provided experimental protocols offer a starting point for the synthesis and characterization of this molecule. Further experimental work is necessary to fully elucidate its properties and explore its potential in scientific research and drug development.

An In-depth Technical Guide to the Solubility of 2,6-Difluorobenzenethiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 2,6-Difluorobenzenethiol in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document equips researchers with the necessary protocols to generate this critical data in a laboratory setting. Understanding the solubility of this compound is crucial for its application in drug development, chemical synthesis, and material science, as solubility impacts reaction kinetics, purification processes, and formulation strategies.

Physicochemical Properties and Solubility Profile of this compound

This compound is an organosulfur compound with a molecular structure that influences its solubility. Key physicochemical properties are summarized in the table below. The presence of a thiol (-SH) group and two fluorine atoms on the benzene ring dictates its interactions with various solvents.

General Solubility Expectations:

-

Polar Solvents: Thiols, the sulfur analogs of alcohols, exhibit lower polarity and are less capable of hydrogen bonding compared to their alcohol counterparts.[1] Consequently, this compound is expected to have limited solubility in highly polar solvents like water.

-

Non-Polar Solvents: Aromatic compounds generally show better solubility in non-polar solvents.[2] The hydrophobic nature of the difluorinated benzene ring suggests that this compound will be more soluble in non-polar organic solvents.

-

Fluorinated Solvents: Compounds rich in fluorine tend to dissolve well in fluorous solvents. This property can be utilized in specialized separation and purification techniques like fluorous biphase systems.

Table 1: Physicochemical Properties of this compound and its Isomers

| Property | This compound | 2,4-Difluorobenzenethiol |

| Molecular Formula | C₆H₄F₂S | C₆H₄F₂S |

| Molecular Weight | 146.16 g/mol | 146.16 g/mol |

| Boiling Point | Not Available | 59 °C at 20 mmHg |

| Density | Not Available | 1.29 g/mL at 25 °C |

| Appearance | Not Available | Colorless to light yellow liquid |

| Odor | Strong, unpleasant | Strong, unpleasant |

Data for isomers are included for comparative purposes as specific data for this compound is limited.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental design. Below are detailed methodologies for qualitative and quantitative assessment of the solubility of this compound.

2.1. Qualitative Solubility Assessment

This initial screening provides a general understanding of the compound's solubility in various solvents and helps in selecting appropriate solvents for quantitative analysis.

Methodology:

-

Preparation: Add approximately 25 mg of this compound to a small test tube.

-

Solvent Addition: Add 0.75 mL of the selected organic solvent in small portions (e.g., 0.25 mL at a time).

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution for any undissolved solid particles. A clear solution indicates solubility at that concentration.

-

Classification: Classify the solubility based on visual observation (e.g., soluble, partially soluble, insoluble).

Diagram 1: Workflow for Qualitative Solubility Assessment

Caption: A flowchart of the qualitative solubility testing process.

2.2. Quantitative Solubility Determination: Gravimetric Method

The gravimetric method is a reliable technique for determining the equilibrium solubility of a solid in a liquid.[3][4] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking water bath or a magnetic stirrer can be used.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, rotary evaporator, or a vacuum oven at a temperature that does not degrade the solute).

-

Once the solvent is completely removed, dry the evaporating dish containing the solid residue to a constant weight in a vacuum oven.

-

Weigh the evaporating dish with the dry residue.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.

-